Potent Myeloperoxidase (MPO) Inhibition: A 54 nM IC50 Differentiates from Weaker Clinical Candidates
2-Chloro-4-(4-methoxyphenyl)toluene demonstrates potent inhibition of human myeloperoxidase (MPO) with an IC50 of 54 nM in an in vitro chlorination activity assay [1]. In comparison, the clinical candidate PF-06282999 exhibits a significantly higher IC50 of 1.9 µM in a human whole blood assay , while the potent MPO inhibitor mitiperstat (AZD4831) shows an IC50 of 1.5 nM . This places 2-chloro-4-(4-methoxyphenyl)toluene in a distinct potency bracket, providing a valuable tool compound for MPO research with a different potency profile than both clinical-stage and ultra-potent inhibitors.
| Evidence Dimension | MPO inhibition potency (IC50) |
|---|---|
| Target Compound Data | 54 nM |
| Comparator Or Baseline | PF-06282999: 1.9 µM (1900 nM); Mitiperstat: 1.5 nM |
| Quantified Difference | Target compound is 35-fold more potent than PF-06282999 and 36-fold less potent than mitiperstat |
| Conditions | Target compound: MPO chlorination activity assay, 10 min incubation; PF-06282999: human whole blood assay; Mitiperstat: in vitro MPO assay |
Why This Matters
The 54 nM IC50 provides a mid-range potency tool compound for MPO research, offering a distinct alternative to ultra-potent (mitiperstat) or weaker (PF-06282999) inhibitors, enabling nuanced SAR studies and serving as a benchmark for evaluating novel inhibitors.
- [1] BindingDB. (n.d.). BDBM50567714 CHEMBL4855030. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567714&tag=rep&fil=ic50&submit=summary View Source
